REACTION_CXSMILES
|
[Br:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2([C:10](OCC)=[O:11])[CH2:9][CH2:8]2)=[C:4]([N+:17]([O-])=O)[CH:3]=1>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[Br:1][C:2]1[CH:16]=[CH:15][C:5]2[O:6][C:7]3([C:10](=[O:11])[NH:17][C:4]=2[CH:3]=1)[CH2:9][CH2:8]3
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ethyl 1-(4-bromo-2-nitrophenoxy)cyclopropanecarboxylate
|
Quantity
|
693 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(OC2(CC2)C(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1173 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OC3(CC3)C(N2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 523 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |